molecular formula C17H17NO5 B15121086 [2-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid

[2-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid

Katalognummer: B15121086
Molekulargewicht: 315.32 g/mol
InChI-Schlüssel: XONOITAKJUZKAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid is a complex organic compound that features a tetrahydroisoquinoline core. This structure is significant in medicinal chemistry due to its presence in various bioactive molecules. The compound’s unique structure, which includes both phenolic and carboxylic acid functionalities, makes it a versatile candidate for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid typically involves multiple steps. One common approach is the condensation of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline with a phenoxyacetic acid derivative under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl groups can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-[2-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential neuroprotective effects due to its structural similarity to other neuroactive compounds.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[2-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid involves its interaction with various molecular targets. The compound’s phenolic groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Salsolinol: A neuroactive compound with a similar tetrahydroisoquinoline core.

    Indole derivatives: Compounds with similar biological activities and structural features.

Eigenschaften

Molekularformel

C17H17NO5

Molekulargewicht

315.32 g/mol

IUPAC-Name

2-[2-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenoxy]acetic acid

InChI

InChI=1S/C17H17NO5/c19-13-7-10-5-6-18-17(12(10)8-14(13)20)11-3-1-2-4-15(11)23-9-16(21)22/h1-4,7-8,17-20H,5-6,9H2,(H,21,22)

InChI-Schlüssel

XONOITAKJUZKAD-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.